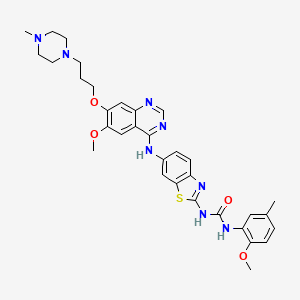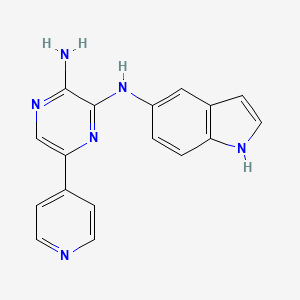
卡巴克罗姆钠磺酸盐
描述
Carbazochrome sodium sulfonate (CSS) is a hemostatic agent that promotes clotting, preventing blood loss from open wounds . It is an oxidation product of adrenaline which enhances the microcirculatory tone . It has been used in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with Troxerutin .
Synthesis Analysis
Carbazochrome sodium sulfonate (CSS) and carbazochrome are derivatives of adrenochrome. Semicarbazide hydrochloride (SEM) is used as a reagent in their synthesis . The preparation method of CSS degradation impurities includes taking a CSS raw material medicine, adding a solvent for dissolving, and then carrying out stirring reaction at the temperature of 80-120 ℃ to obtain a crude product containing CSS target degradation impurities .
Molecular Structure Analysis
The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .
Chemical Reactions Analysis
Carbazochrome sodium sulfonate (CSS) is a derivative of adrenochrome. Since a semicarbazone group is present in both the structures of CSS and carbazochrome, semicarbazide hydrochloride (SEM) is used, as a reagent, in their synthesis .
Physical And Chemical Properties Analysis
The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .
科学研究应用
Hemostatic Agent in Orthopedic Surgery
CSS is used as a hemostatic agent in orthopedic surgeries such as total hip arthroplasty (THA). It has been found to reduce postoperative blood loss and inflammatory response when combined with tranexamic acid (TXA). The study showed that CSS did not increase the incidence of venous thromboembolism or its related complications .
Treatment for Hereditary Hemorrhagic Teleangiectasia (HHT)
CSS has been used in the treatment of Hereditary Hemorrhagic Teleangiectasia (HHT), a genetic vascular disorder. It has shown a good response in HHT patients, reducing the severity of epistaxis, a common symptom of HHT .
Treatment for Bleeding Disorders
CSS is commonly used to treat urinary, upper gastrointestinal, and respiratory tract bleeding disorders. It takes effect within 1 minute after intravenous injection, and its half-life is approximately 2.51 ± 0.95 hours .
Treatment for Capillary Fragility
CSS is used to treat bleeding tendencies thought to be caused by weakened capillary resistance and increased permeability, such as in purpura .
Management of Post-Surgical Bleeding
CSS is used to manage abnormal bleeding during and after surgery, which is believed to be due to weakened capillary resistance .
Treatment for Chronic Prostatitis
CSS has been used to improve symptoms of nose bleeding as well as pain and post-urination symptoms in patients with refractory chronic prostatitis .
作用机制
Target of Action
Carbazochrome sodium sulfonate primarily targets the α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in the regulation of platelet aggregation, a key process in blood clotting.
Mode of Action
Carbazochrome sodium sulfonate interacts with the α-adrenoreceptors on the surface of platelets . These receptors are Gq-coupled, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction promotes platelet aggregation and forms a platelet plug, which is essential for preventing blood loss from open wounds .
Biochemical Pathways
The interaction of carbazochrome sodium sulfonate with α-adrenoreceptors initiates the PLC IP3/DAG pathway . This pathway increases intracellular calcium levels, which in turn activates PLA2 and induces the arachidonic acid pathway to synthesize endoperoxides . Calcium also binds to calmodulin, which then binds and activates myosin light-chain kinase. This enables the myosin crossbridge to bind to the actin filament and allows contraction to begin . This series of reactions changes the platelet’s shape and induces the release of serotonin, ADP, vWF (Von Willebrand factor), PAF (Platelet-activating factor) to promote further aggregation and adhesion .
Pharmacokinetics
It is known that the compound is used clinically for the treatment of hemorrhage due to capillary fragility .
Result of Action
The primary result of carbazochrome sodium sulfonate’s action is the formation of a platelet plug . This plug prevents blood loss from open wounds. The compound is also shown to improve the structure of local capillary vessels in hemorrhage caused by fragility of capillaries . It is used clinically for the treatment of hemorrhage due to capillary fragility .
安全和危害
Carbazochrome sodium sulfonate is a moderate to severe irritant to the skin and eyes. If inhaled, it is advised to move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Carbazochrome sodium sulfonate (CSS) is conventionally administered to prevent post-endoscopic submucosal dissection (ESD) bleeding in many institutions, but research on its preventive efficacy is lacking . Therefore, future research could focus on investigating the risk of post-ESD bleeding and the preventive efficacy of CSS administration .
属性
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?
A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]
Q2: Is there spectroscopic data available for carbazochrome sodium sulfonate?
A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]
Q3: What is known about the stability of carbazochrome sodium sulfonate?
A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.
Q4: What are the common excipients used in carbazochrome sodium sulfonate formulations?
A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.
Q5: Are there strategies to enhance the stability of carbazochrome sodium sulfonate formulations?
A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.
Q6: What analytical techniques are commonly employed to quantify carbazochrome sodium sulfonate?
A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]
Q7: How is the quality of carbazochrome sodium sulfonate ensured during manufacturing?
A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



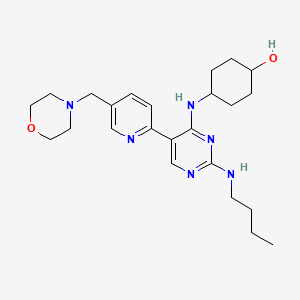

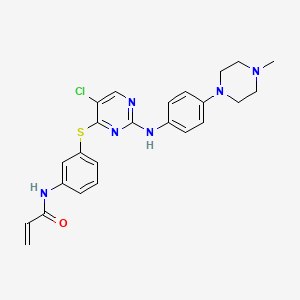
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
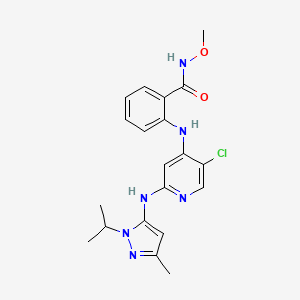


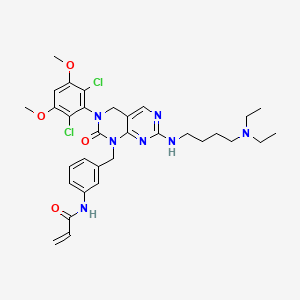
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)
